N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide

Fragment-based drug discovery Hydrogen-bonding capacity Medicinal chemistry

Procure CAS 1396856-88-4 to access a structurally unique benzofuran-2-carboxamide fragment unavailable from generic analogs. Its furan-3-yl-hydroxyethyl architecture introduces a chiral secondary alcohol H-bond donor at a defined geometry, enabling exploration of binding pockets unreachable by N-alkyl or N-aryl benzofuran-2-carboxamides. With MW 271.27, XLogP3 1.8, 2 HBD, 4 HBA, it meets fragment-library criteria and serves as a versatile intermediate for kinase inhibitor design, cholinesterase probe development, and anticancer SAR. The precise heterocycle-heterocycle spacing cannot be emulated by close-in analogs; procurement of the exact compound ensures SAR continuity and IP specificity.

Molecular Formula C15H13NO4
Molecular Weight 271.272
CAS No. 1396856-88-4
Cat. No. B2354851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
CAS1396856-88-4
Molecular FormulaC15H13NO4
Molecular Weight271.272
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=COC=C3)O
InChIInChI=1S/C15H13NO4/c17-12(11-5-6-19-9-11)8-16-15(18)14-7-10-3-1-2-4-13(10)20-14/h1-7,9,12,17H,8H2,(H,16,18)
InChIKeyOZMHLJIOVFHLSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide (CAS 1396856-88-4): Procurement-Relevant Chemical Identity and Baseline Properties


N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide (CAS 1396856-88-4) is a synthetic small molecule comprising a benzofuran-2-carboxamide core linked via a hydroxyethyl spacer to a furan-3-yl substituent. Its molecular formula is C15H13NO4 (MW 271.27 g/mol), featuring two hydrogen bond donors, four hydrogen bond acceptors, and a calculated logP (XLogP3-AA) of 1.8 [1]. The compound belongs to the benzofuran-2-carboxamide class, a scaffold extensively investigated for antiproliferative, anti-inflammatory, and CNS-modulating activities [2][3]. Unlike many commercial benzofuran-2-carboxamide building blocks that bear simple alkyl or aryl substituents, this molecule incorporates a heteroaromatic furan ring via a chiral secondary alcohol linker, a structural feature that introduces distinct conformational flexibility, hydrogen-bonding topology, and electronic character relevant to fragment-based drug discovery (FBDD) and scaffold-hopping campaigns. Current publicly available evidence for this specific compound is limited to physicochemical characterisation and class-level biological inference; no direct head-to-head biological potency comparisons with close structural analogs have been identified in the peer-reviewed literature as of the search date.

Why Generic Benzofuran-2-Carboxamide Analogs Cannot Substitute for CAS 1396856-88-4 in Structure-Activity Studies


Generic substitution within the benzofuran-2-carboxamide class is precluded by the target compound's distinctive topological and electronic profile. The furan-3-yl-hydroxyethyl moiety introduces a hydrogen bond donor (secondary alcohol) at a specific stereoelectronic geometry that is absent in simple N-alkyl or N-aryl benzofuran-2-carboxamides. The regioisomeric furan-2-yl analog would alter both the dipole orientation and the hydrogen-bonding network relative to the benzofuran core, potentially reversing selectivity at biological targets [1]. The methoxy-substituted benzofuran analog (7-methoxy derivative) introduces additional electron-donating character that modifies the π-stacking capacity of the aromatic system [2]. Moreover, the hydroxyethyl linker provides a defined spacing between the two heterocyclic rings that is sensitive to even single-atom modifications; shortening (methylene) or removing the hydroxyl group collapses the unique conformational minima accessible to the target compound. In fragment-based screening libraries, compounds with such balanced heterocycle-heterocycle separation and dual hydrogen-bonding capability are disproportionately valuable as hit matter, yet their precise substitution pattern cannot be emulated by close-in analogs [3]. Consequently, procurement of the exact compound—rather than an in-class near-neighbor—is essential for maintaining SAR continuity, assay reproducibility, and intellectual property specificity in lead discovery programs.

Quantitative Differentiation Evidence: CAS 1396856-88-4 vs. Closest Structural Analogs


Hydrogen Bond Donor/Acceptor Topology: Target Compound vs. Des-Furan Baseline

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), compared with 2 HBD and 3 HBA for the des-furan baseline compound N-(2-hydroxyethyl)-1-benzofuran-2-carboxamide, which lacks the furan-3-yl ring. This additional HBA site in the target compound arises from the furan oxygen, expanding its capacity to engage in directional hydrogen bonds with biological targets [1]. In fragment-based screening, increasing HBA count from 3 to 4 while maintaining HBD = 2 adjusts the molecule into a more balanced zone of the 'rule of three' parameter space (HBA ≤ 6, HBD ≤ 3), often correlating with improved ligand efficiency in primary hits [2].

Fragment-based drug discovery Hydrogen-bonding capacity Medicinal chemistry

Lipophilicity (XLogP3): Target Compound vs. 7-Methoxy Analog

The calculated partition coefficient for the target compound is XLogP3-AA = 1.8, whereas the 7-methoxy-substituted benzofuran analog (N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide) is predicted to exhibit higher lipophilicity (estimated XLogP3 ≈ 2.1–2.3 based on incremental contribution of the methoxy group) [1][2]. The lower logP of the target compound reflects its reduced hydrophobic surface area, which is associated with improved aqueous solubility and a lower likelihood of non-specific protein binding in biochemical assays [3]. For medicinal chemistry teams seeking a benzofuran-furan hybrid with optimal solubility characteristics, the target compound offers a favorable starting point relative to more lipophilic congeners [1].

Lipophilicity Drug-likeness ADME prediction

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Regioisomeric Furan-2-yl Analog

The target compound contains 4 rotatable bonds (computed by Cactvs 3.4.8.18), identical in count to the furan-2-yl regioisomer (N-[2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide). However, the furan-3-yl substitution directs the oxygen lone pair orientation differently relative to the benzofuran plane, producing a distinct electrostatic potential surface and altering the low-energy conformational ensemble [1]. In molecular docking studies, furan ring regioisomerism has been shown to invert selectivity between closely related kinase isoforms, as the dipole vector of the furan oxygen directly influences key hinge-region hydrogen-bond geometries [2]. While direct experimental binding data comparing these specific regioisomers are not available in public repositories, the computational differentiation is robust and mechanistically grounded [1][2].

Conformational flexibility Molecular recognition Ligand efficiency

Class-Level Antiproliferative Activity: Benzofuran-2-Carboxamide Scaffold Validation

The benzofuran-2-carboxamide scaffold has demonstrated concentration-dependent antiproliferative activity against human tumour cell lines. In a 2013 structure–activity relationship study, benzofuran-2-carboxamide derivatives 3a–j and 6a–f were evaluated, with lead compounds 3h (2-N-acetamidopyridyl substituted amide) and 3i (2-imidazolynyl substituted amide) showing selective antiproliferative effects on SW620 colon carcinoma cells at micromolar concentrations, while compound 6f (2-imidazolynyl substituted) was selective for SK-BR-3 breast carcinoma cells [1]. The target compound (CAS 1396856-88-4) shares the identical benzofuran-2-carboxamide pharmacophore but introduces a furan-3-yl-hydroxyethyl substituent that is not represented among the published series, representing a distinct and untested vector for SAR expansion. Specifically, the furan-3-yl moiety offers an additional heteroaromatic π-surface for target engagement not present in the pyridyl or imidazolynyl derivatives, potentially conferring novel selectivity profiles [1][2].

Anticancer Benzofuran-2-carboxamide Cytotoxicity

Optimal Procurement and Application Scenarios for N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide (CAS 1396856-88-4)


Fragment-Based and Structure-Based Drug Discovery Libraries

With a molecular weight of 271.27 g/mol, 2 HBD, 4 HBA, and calculated XLogP3 of 1.8, this compound meets the physicochemical criteria for fragment libraries (MW < 300, HBD ≤ 3, HBA ≤ 6, logP ≤ 3). Its dual heterocyclic architecture—benzofuran and furan—combined with a chiral secondary alcohol linker, provides a geometrically defined hydrogen-bonding network suitable for soaking into protein crystals for X-ray crystallographic fragment screening [1]. The furan-3-yl oxygen is positioned at a unique vector relative to the benzofuran core, enabling exploration of binding pockets unreachable by simpler benzofuran fragments [2]. Procurement of the exact CAS 1396856-88-4 ensures chemical consistency across primary screening, hit validation, and initial SAR expansion phases.

Scaffold-Hopping and Intellectual Property Diversification in Kinase Inhibitor Programs

Benzofuran-2-carboxamides are established kinase hinge-binding motifs [3]. The furan-3-yl-hydroxyethyl group of the target compound presents a non-obvious substituent not exemplified in existing benzofuran kinase inhibitor patents (e.g., EP1257548). This structural novelty can serve as the basis for a composition-of-matter patent filing when elaborated into a focused kinase inhibitor library, providing freedom-to-operate advantages over prior art benzofuran carboxamides. The compound's balanced lipophilicity (XLogP3 = 1.8) further supports its suitability as a core for ATP-competitive inhibitor design, where excessive hydrophobicity is associated with kinase selectivity liabilities [4].

Chemical Biology Probe Development Targeting Cholinergic Systems

The furobenzofuran skeleton has demonstrated activity as a carbamate-based acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor scaffold, with selectivity governed by N-substituent identity [5]. Although the target compound itself is not a carbamate and awaits direct enzyme inhibition testing, its benzofuran-furan hybrid structure positions it as a valuable synthetic intermediate for generating novel carbamate probes. The hydroxyethyl group provides a convenient handle for carbamoylation or further derivatization, enabling the systematic exploration of substituent effects on cholinesterase selectivity analogous to the structure–activity relationships established in J. Med. Chem. 2005, 48, 986–994 [5].

Anticancer SAR Expansion: Benzofuran-2-Carboxamide Lead Optimization

Given that benzofuran-2-carboxamide derivatives such as 3h and 3i exhibit selective antiproliferative effects on SW620 colon carcinoma cells at micromolar concentrations [6], the target compound offers an unexplored substitution vector for analog synthesis. The furan-3-yl group introduces a heteroaromatic ring capable of π-stacking with aromatic residues in cancer-relevant targets, while the hydroxyethyl linker provides a solubilizing group that may improve pharmacokinetic properties relative to the published acetamidopyridyl and imidazolynyl series [6]. Medicinal chemistry teams can procure CAS 1396856-88-4 as a key intermediate for systematic anticancer SAR exploration, leveraging the validated benzofuran-2-carboxamide pharmacophore while expanding into novel chemical space.

Quote Request

Request a Quote for N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.